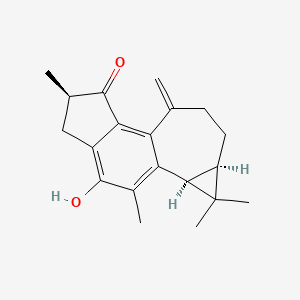

Jatropholone B

Description

Properties

IUPAC Name |

(4R,10S,12R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHPRIPRPDSKRK-OMXAPOSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=C3[C@H]4[C@H](C4(C)C)CCC(=C)C3=C2C1=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Source of Jatropholone B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatropholone B is a naturally occurring diterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. As a member of the jatrophane diterpenes, it possesses a unique and complex molecular architecture that contributes to its pharmacological properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its isolation, characterization, and key biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Jatropha, a member of the spurge family (Euphorbiaceae). This genus comprises approximately 175 species of shrubs and trees, many of which are utilized in traditional medicine. The principal species identified as sources of this compound include:

-

Jatropha curcas L.: Commonly known as the physic nut, this species is a significant source of this compound, which has been extracted from its root cortex.[1]

-

Jatropha gossypiifolia L.: Also known as bellyache bush, the roots of this plant have been a primary source for the isolation of this compound.[2][3][4]

-

Jatropha isabelli Müll. Arg.: The rhizomes of this species have also been reported to contain this compound.

The compound is often found alongside other structurally related diterpenoids, such as Jatropholone A and Jatrophone. The concentration and presence of these compounds can vary depending on the plant species, geographical location, and the specific plant part utilized for extraction.

Quantitative Data on this compound Yield

The yield of this compound from its natural sources is a critical factor for research and potential commercial applications. The following table summarizes the available quantitative data on the isolation of this compound.

| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |

| Jatropha gossypiifolia | Dried Powdered Roots (1 kg) | Soxhlet extraction with EtOAc followed by column chromatography | 42 mg | [2] |

Physicochemical and Spectroscopic Data of this compound

Accurate characterization of this compound is essential for its identification and for understanding its structure-activity relationships. The following tables provide key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₂ | [5] |

| Molecular Weight | 296.41 g/mol | [5] |

| CAS Number | 71386-38-4 | [5] |

| Appearance | Powder | |

| Purity | ≥98% (Commercially available) | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data not fully available in a single public source. |

| ¹³C NMR | Data not fully available in a single public source. |

| Mass Spectrometry (FABMS) | Molecular ion peak at m/z 413 (M⁺+Na) (Observed for a related derivative, indicating the utility of this method).[2] |

Experimental Protocols

The following section outlines the general and specific methodologies for the extraction, isolation, and biological evaluation of this compound.

Protocol 1: Extraction and Isolation of this compound from Jatropha gossypiifolia Roots

This protocol is based on the methodology described by Das et al. (1998).[2]

1. Plant Material Preparation:

- Collect the roots of Jatropha gossypiifolia.

- Air-dry the roots in the shade and then pulverize them into a coarse powder.

2. Extraction:

- Subject the dried powdered roots (1 kg) to Soxhlet extraction with ethyl acetate (B1210297) (EtOAc) (5 L) for 48 hours.

- Concentrate the resulting extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

- Subject the crude EtOAc extract to column chromatography over silica (B1680970) gel (100-200 mesh).

- Elute the column with a gradient of hexane (B92381) and hexane-EtOAc mixtures of increasing polarity.

- Monitor the fractions by Thin Layer Chromatography (TLC) using silica gel GF-254 plates. Visualize spots under UV light and in an iodine chamber.

- Combine fractions containing this compound based on their TLC profiles.

- Further purify the combined fractions, if necessary, by repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Protocol 2: Western Blotting for Assessing ERK Pathway Activation

This protocol is adapted from the study on the effect of this compound on melanin (B1238610) synthesis.

1. Cell Culture and Treatment:

- Culture Mel-Ab cells in the desired plate format.

- Treat the cells with varying concentrations of this compound for the specified time points.

2. Cell Lysis:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

- Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Electrotransfer:

- Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for total ERK and phosphorylated ERK (p-ERK) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

6. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

- Quantify the band intensities to determine the relative levels of p-ERK and total ERK.

Biological Activity and Signaling Pathway

This compound has been shown to inhibit melanin synthesis. This effect is mediated through the activation of the Extracellular signal-regulated kinase (ERK) signaling pathway. The activation of ERK by this compound leads to the downregulation of Microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanogenesis.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for the isolation and biological testing of this compound, and its associated signaling pathway.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Signaling pathway of this compound in the inhibition of melanin synthesis.

Conclusion

This compound is a promising natural product with well-documented biological activities. Its primary natural sources are various species of the Jatropha genus, with the roots being a particularly rich source. While established methods for its extraction and isolation exist, further research to optimize these protocols and to fully elucidate its complete spectroscopic profile would be beneficial for advancing its study. The understanding of its mechanism of action, particularly its role in the ERK signaling pathway, opens avenues for its potential development as a therapeutic agent in areas such as dermatology and oncology. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this fascinating diterpenoid.

References

- 1. Jatrophenone | C22H30O4 | CID 15923201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Jatropha gossypiifolia L. (Euphorbiaceae): A Review of Traditional Uses, Phytochemistry, Pharmacology, and Toxicology of This Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. apexbt.com [apexbt.com]

Jatropholone B: A Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatropholone B, a naturally occurring diterpenoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical document provides a comprehensive overview of the discovery, botanical origin, and detailed experimental protocols for the isolation and characterization of this compound. Furthermore, it delves into its notable antiproliferative and anti-melanogenic properties, presenting quantitative data, outlining the underlying signaling pathways, and providing detailed experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound is a jatrophane-type diterpene, a class of compounds characterized by a macrocyclic carbon skeleton. It is primarily isolated from plants of the Jatropha genus, belonging to the Euphorbiaceae family. The initial discovery and isolation of this compound can be traced back to studies on the chemical constituents of these plants, which have a long history of use in traditional medicine.

Notably, this compound is a significant constituent of Jatropha curcas, a plant recognized for its various medicinal applications.[1] It has been isolated from different parts of the plant, including the roots. The name "Jatropha" itself is derived from the Greek words "jatros" (doctor) and "trophe" (food), alluding to the medicinal uses of the plants in this genus.[1]

Biosynthesis

The biosynthesis of this compound follows the general pathway for jatrophane diterpenes. The precursor for these compounds is geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid intermediate. The formation of the characteristic jatrophane skeleton is believed to occur through the cyclization of a casbene (B1241624) precursor, which itself is derived from GGPP. This process involves a series of enzymatic reactions, including the action of a casbene synthase, to form the macrocyclic structure. Further enzymatic modifications, such as oxidations and rearrangements, then lead to the diverse array of jatrophane diterpenes, including this compound.

Isolation and Characterization

Isolation Protocol

While specific protocols may vary, a general methodology for the isolation and purification of this compound from Jatropha curcas roots is outlined below. This protocol is based on common phytochemical extraction and chromatography techniques.

Materials:

-

Dried and powdered roots of Jatropha curcas

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: The powdered root material is exhaustively extracted with methanol at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically hexane followed by ethyl acetate. This step separates compounds based on their polarity, with this compound expected to be in the ethyl acetate fraction.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to a this compound standard (if available) are pooled.

-

Further Purification: The pooled fractions are further purified using repeated column chromatography or other techniques like preparative TLC or high-performance liquid chromatography (HPLC) until a pure compound is obtained.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to assign the complete structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (-OH) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can help identify chromophores within the molecule.

Biological Activities

This compound has demonstrated significant potential in two key areas of pharmacological research: as an antiproliferative agent and as an inhibitor of melanin (B1238610) synthesis.

Antiproliferative Activity

This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines.[2] This activity suggests its potential as a lead compound for the development of new anticancer drugs.

The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes the reported IC50 values for this compound against various human cell lines.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| AGS | Gastric Adenocarcinoma | >33.8 | [2] |

| HL-60 | Leukemia | 11.5 | [2] |

| SK-MES-1 | Lung Cancer | 14.2 | |

| J82 | Bladder Carcinoma | 12.8 | |

| MRC-5 | Normal Lung Fibroblasts | 16.9 |

The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., AGS, HL-60, SK-MES-1, J82) and a normal cell line (e.g., MRC-5)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Inhibition of Melanin Synthesis

This compound has been identified as a potent inhibitor of melanogenesis, the process of melanin production. This property makes it a promising candidate for the development of skin-whitening agents and for the treatment of hyperpigmentation disorders.

The anti-melanogenic effect of this compound is mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. This compound induces the phosphorylation of ERK. Activated ERK, in turn, leads to the downregulation of the Microphthalmia-associated transcription factor (MITF). MITF is a key transcription factor that regulates the expression of essential melanogenic enzymes, including tyrosinase. By downregulating MITF, this compound effectively reduces the expression of tyrosinase, thereby inhibiting melanin synthesis.

The inhibitory effect of this compound on melanin synthesis has been quantified in Mel-Ab cells. Treatment with this compound leads to a dose-dependent decrease in both melanin content and cellular tyrosinase activity.

| Concentration of this compound (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) | Reference |

| 1 | ~90% | ~95% | |

| 5 | ~75% | ~80% | |

| 10 | ~60% | ~65% | |

| 20 | ~50% | ~55% |

a) Melanin Content Assay

Materials:

-

Mel-Ab cells

-

6-well plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

1 N NaOH

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment: Mel-Ab cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell Lysis: After treatment, the cells are washed with PBS and then lysed with 1 N NaOH.

-

Melanin Solubilization: The cell lysates are heated to solubilize the melanin.

-

Absorbance Measurement: The absorbance of the solubilized melanin is measured at 405 nm using a spectrophotometer.

-

Data Analysis: The melanin content is normalized to the total protein content of the cells and expressed as a percentage of the untreated control.

b) Cellular Tyrosinase Activity Assay

Materials:

-

Mel-Ab cells

-

Cell lysis buffer

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Mel-Ab cells are cultured and treated with this compound as described for the melanin content assay.

-

Cell Lysis: The cells are washed with PBS and lysed using a suitable lysis buffer.

-

Enzyme Reaction: The cell lysate is incubated with L-DOPA, the substrate for tyrosinase, in a 96-well plate.

-

Absorbance Measurement: The formation of dopachrome (B613829), the product of the tyrosinase reaction, is measured by monitoring the absorbance at 475 nm over time using a microplate reader.

-

Data Analysis: The tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the total protein content. The results are expressed as a percentage of the untreated control.

c) Western Blot Analysis for ERK Phosphorylation, MITF, and Tyrosinase Expression

Materials:

-

Mel-Ab cells

-

This compound stock solution

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibodies against phospho-ERK, total ERK, MITF, tyrosinase, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Mel-Ab cells are treated with this compound for various time points or at different concentrations.

-

Protein Extraction: The cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with the primary antibodies overnight. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the protein bands is quantified, and the expression levels of the target proteins are normalized to the loading control.

Conclusion

This compound is a promising natural product with well-defined antiproliferative and anti-melanogenic properties. Its origin from readily available Jatropha species, coupled with its potent biological activities, makes it an attractive candidate for further investigation in the development of novel therapeutic agents. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing diterpenoid. Future research should focus on elucidating the precise molecular targets of this compound in cancer cells, as well as on preclinical and clinical studies to evaluate its efficacy and safety for therapeutic applications.

References

The Biosynthesis of Jatropholone B in Jatropha curcas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatropholone B, a lathyrane diterpenoid found in Jatropha curcas, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). It outlines the key enzyme classes involved, namely terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs), and presents a putative reaction cascade leading to the formation of the characteristic lathyrane skeleton and its subsequent functionalization. Furthermore, this guide includes detailed experimental protocols for the identification and characterization of the biosynthetic enzymes, as well as methods for the quantitative analysis of this compound and its precursors.

Introduction to this compound and Diterpenoid Biosynthesis

Jatropha curcas L., a member of the Euphorbiaceae family, is a rich source of diverse secondary metabolites, including a variety of diterpenoids.[1] Among these, this compound, a compound characterized by a complex lathyrane-type scaffold, has been isolated from the roots of the plant.[2] Diterpenoids in plants are synthesized from the C20 precursor geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[3] The biosynthesis of the vast array of diterpenoid skeletons is primarily orchestrated by two key enzyme families: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).[3] TPSs catalyze the initial cyclization of the linear GGPP into various cyclic hydrocarbon intermediates, while CYPs introduce functional groups, such as hydroxyls, epoxides, and carbonyls, leading to the final structurally diverse diterpenoids.[3]

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of other lathyrane diterpenoids in Euphorbiaceae species. The pathway commences with the universal diterpene precursor, GGPP.

From GGPP to the Lathyrane Skeleton

The initial committed step in the biosynthesis of lathyrane diterpenoids in J. curcas is the cyclization of GGPP to form casbene (B1241624), the precursor to a wide range of diterpenoids in the Euphorbiaceae family. This reaction is catalyzed by casbene synthase (CS) , a type of diterpene synthase.

The subsequent formation of the characteristic 5/11/3-membered tricyclic lathyrane core from casbene is a complex process involving intramolecular ring closure. This critical step is mediated by cytochrome P450 monooxygenases (CYPs) . Research on J. curcas has identified a gene cluster containing both casbene synthase and CYP genes from the CYP726A subfamily , which are implicated in the biosynthesis of lathyrane diterpenoids such as jolkinol C. The proposed mechanism involves the oxidation of casbene at specific positions, creating reactive intermediates that facilitate an aldol (B89426) reaction to form the lathyrane ring system.

Putative Final Steps to this compound

The conversion of a lathyrane precursor, such as a jolkinol C-like intermediate, to this compound likely involves a series of further oxidative modifications catalyzed by additional cytochrome P450s . These modifications would be responsible for the specific functionalization pattern observed in this compound, including the introduction of ketone and hydroxyl groups at specific positions on the lathyrane scaffold. The exact sequence and the specific CYPs involved in these final steps remain to be experimentally determined.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and metabolites in the this compound biosynthetic pathway. The following table presents representative kinetic data for plant terpene synthases and cytochrome P450s involved in diterpenoid biosynthesis to provide a general framework for the expected values.

| Enzyme Class | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Terpene Synthase | GGPP | 0.5 - 10 | 0.01 - 1.0 | |

| Cytochrome P450 | Diterpene | 1 - 50 | 0.1 - 10 |

Note: These are representative values and the actual kinetics of the enzymes in the this compound pathway may vary.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes

-

Transcriptome Analysis: RNA sequencing (RNA-seq) of J. curcas root tissues, where this compound is known to accumulate, can be compared with other tissues to identify differentially expressed genes. Candidate TPS and CYP genes will show higher expression levels in the roots.

-

Gene Clustering: The genome of J. curcas can be analyzed for biosynthetic gene clusters. Genes involved in the same metabolic pathway are often co-located in the genome.

Functional Characterization of Enzymes

-

Heterologous Expression: Candidate TPS and CYP genes are cloned into expression vectors and expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

In Vitro Enzyme Assays:

-

Terpene Synthase Assay:

-

The recombinant TPS is purified from the heterologous host.

-

The purified enzyme is incubated with GGPP in a suitable buffer.

-

The reaction products (diterpene hydrocarbons) are extracted with an organic solvent (e.g., hexane).

-

The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic diterpene scaffold produced.

-

-

Cytochrome P450 Assay:

-

Microsomes containing the recombinant CYP and its cognate reductase are prepared from the heterologous host.

-

The microsomes are incubated with the diterpene substrate (e.g., casbene or a lathyrane precursor) and NADPH.

-

The reaction products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxidized diterpenoids.

-

-

Quantitative Analysis of Metabolites

-

Sample Preparation: Plant tissues are harvested, freeze-dried, and ground to a fine powder. Metabolites are extracted using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

HPLC Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.

-

Quantification: The concentration of this compound and its precursors is determined by comparing the peak areas to a standard curve generated with purified compounds.

Conclusion and Future Perspectives

The proposed biosynthetic pathway provides a solid foundation for the complete elucidation of this compound biosynthesis in Jatropha curcas. The identification and characterization of the specific TPS and CYPs involved will not only deepen our understanding of diterpenoid biosynthesis but also provide valuable enzymatic tools for the synthetic biology community. Future work should focus on the functional characterization of the candidate genes from the identified gene cluster in J. curcas to definitively establish their roles in the formation of the lathyrane skeleton and the subsequent oxidative modifications leading to this compound. This knowledge will be instrumental for developing metabolically engineered Jatropha varieties with enhanced production of this promising bioactive compound.

References

- 1. Engineering of Artificial Plant Cytochrome P450 Enzymes for Synthesis of Isoflavones by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochromes P450 for terpene functionalisation and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Characterization and Function of Eight Microbial Type Terpene Synthases from Lycophyte Selaginella moellendorffii - PMC [pmc.ncbi.nlm.nih.gov]

Jatropholone B: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatropholone B, a naturally occurring diterpene isolated from plants of the Jatropha genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anticancer, anti-inflammatory, and melanogenesis-inhibiting properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified to date include the induction of apoptosis and cell cycle arrest in cancer cells, inhibition of pro-inflammatory mediators, and regulation of melanin (B1238610) synthesis.

Anticancer Activity

This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1] While direct and exhaustive mechanistic studies on this compound are still emerging, research on the structurally related compound, jatrophone (B1672808), provides strong evidence for a multi-faceted anticancer mechanism that likely extends to this compound. This includes the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell survival pathways.

Signaling Pathways:

The anticancer effects of compounds structurally similar to this compound have been shown to be mediated through the PI3K/Akt/NF-κB signaling pathway . This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Jatrophone has been observed to down-regulate the expression levels of PI3K, Akt, and NF-κB, leading to the suppression of cancer cell growth and survival.[2]

Apoptosis Induction:

This compound and its analogs are capable of inducing programmed cell death (apoptosis) in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often characterized by the activation of caspases, DNA fragmentation, and changes in mitochondrial membrane potential.

Cell Cycle Arrest:

Disruption of the normal cell cycle is a hallmark of cancer. This compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. Specifically, jatrophone has been found to cause arrest in the S and G2/M phases of the cell cycle.[2]

Quantitative Data: Antiproliferative Activity

| Cell Line | Cancer Type | Activity Status | Reference |

| AGS | Gastric Adenocarcinoma | Active | [1] |

| HL-60 | Leukemia | Active | [1] |

| SK-MES-1 | Lung Cancer | Active | |

| J82 | Bladder Carcinoma | Active | |

| MRC-5 (Normal Cells) | Normal Lung Fibroblasts | - |

Experimental Protocols:

-

MTT Assay for Cell Viability:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

-

Cell Cycle Analysis by Flow Cytometry:

-

Treat cells with this compound for the desired time.

-

Harvest and fix the cells in ice-cold 70% ethanol.

-

Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Western Blot for Signaling Proteins:

-

Lyse this compound-treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-ERK, ERK).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualizations:

Caption: Proposed anticancer signaling pathway of this compound.

Anti-inflammatory Activity

This compound and related jatrophane diterpenoids exhibit potent anti-inflammatory properties. This activity is primarily attributed to their ability to suppress the production of key inflammatory mediators.

Signaling Pathways:

The anti-inflammatory effects of this compound are linked to the inhibition of the NF-κB and MAPK/ERK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. By inhibiting these pathways, this compound can effectively reduce the inflammatory cascade.

Inhibition of Inflammatory Mediators:

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) . Furthermore, related compounds have demonstrated the ability to inhibit the production of Nitric Oxide (NO) , a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS).

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for this compound's anti-inflammatory activity are not widely reported, data for other jatrophane diterpenoids provide a strong indication of their potential.

| Compound | Assay | IC50 (µM) | Reference |

| Jatrophane Diterpenoid 1 | NO Production Inhibition (LPS-stimulated RAW264.7) | 16.86 - 32.49 | |

| Jatrophane Diterpenoid 2 | NO Production Inhibition (LPS-stimulated RAW264.7) | 16.86 - 32.49 |

Experimental Protocols:

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

After 24 hours, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

-

-

Cytokine Quantification (ELISA):

-

Culture immune cells (e.g., macrophages, PBMCs) and treat with this compound and an inflammatory stimulus (e.g., LPS).

-

Collect the cell culture supernatant.

-

Use commercially available ELISA kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.

-

Visualizations:

Caption: Anti-inflammatory signaling pathway of this compound.

Inhibition of Melanogenesis

This compound has been identified as a potent inhibitor of melanin synthesis, suggesting its potential application in skincare and for treating hyperpigmentation disorders.

Signaling Pathways:

The primary mechanism for the hypopigmenting effect of this compound involves the activation of the Extracellular Signal-regulated Kinase (ERK) pathway . Activation of ERK leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanogenic gene expression. The reduction in MITF levels subsequently leads to decreased expression of tyrosinase, the key enzyme in melanin synthesis.

Quantitative Data: Inhibition of Melanin Synthesis

| Cell Line | Assay | Effect | Concentration | Reference |

| Mel-Ab | Melanin Content | Concentration-dependent decrease | Not specified | |

| Mel-Ab | Tyrosinase Activity | Decreased (indirectly) | Not specified | |

| Mel-Ab | MITF Protein Levels | Downregulated | Not specified | |

| Mel-Ab | Tyrosinase Protein Levels | Downregulated | Not specified |

Experimental Protocols:

-

Melanin Content Assay:

-

Culture melanocytes (e.g., Mel-Ab cells) and treat with various concentrations of this compound.

-

After the treatment period, wash the cells with PBS and lyse them with NaOH.

-

Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.

-

Normalize the melanin content to the total protein concentration of each sample.

-

-

Tyrosinase Activity Assay:

-

Prepare cell lysates from this compound-treated and untreated melanocytes.

-

Incubate the cell lysates with L-DOPA, the substrate for tyrosinase.

-

Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm over time.

-

Visualizations:

Caption: Melanogenesis-inhibiting signaling pathway of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a diverse range of biological activities. Its mechanisms of action, particularly in the realms of cancer, inflammation, and melanogenesis, involve the modulation of key signaling pathways such as PI3K/Akt/NF-κB and ERK/MAPK. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel therapeutics.

Further research is warranted to fully elucidate the detailed molecular interactions and targets of this compound. Specifically, comprehensive studies to determine the IC50 values of this compound against a wider panel of cancer cell lines, to identify its direct binding partners, and to evaluate its efficacy and safety in preclinical and clinical settings are crucial next steps. The continued investigation of this multifaceted natural product holds significant promise for advancing the fields of oncology, immunology, and dermatology.

References

- 1. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Jatropholone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Jatropholone B, a naturally occurring diterpene primarily isolated from plants of the Jatropha genus, has emerged as a molecule of significant interest in the scientific community. Its complex structure and potent biological effects have made it a subject of investigation for various therapeutic applications. This document provides a comprehensive overview of the known biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining the experimental protocols used to elucidate its effects.

Overview of Biological Activities

This compound exhibits a range of pharmacological effects, including antiproliferative, anti-melanogenic, gastroprotective, and anti-inflammatory properties. These activities are rooted in its ability to modulate specific cellular signaling pathways.

-

Antiproliferative Activity: this compound has demonstrated cytotoxic effects against a variety of human cancer cell lines.[1][2]

-

Anti-Melanogenic Activity: It effectively inhibits melanin (B1238610) synthesis, suggesting its potential as a skin-whitening agent. This action is not due to direct enzyme inhibition but through the regulation of key transcription factors.[2][3]

-

Gastroprotective Effects: In vivo studies have shown that this compound can protect the gastric mucosa from chemically induced damage.[2][4]

-

Anti-inflammatory Potential: As a member of the jatrophane diterpenoid class, this compound is associated with anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) production.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the primary biological activities of this compound.

Table 1: Antiproliferative and Cytotoxic Activity

| Cell Line | Cell Type | Activity Assessed | Result | Citation |

| AGS | Gastric Adenocarcinoma | Antiproliferative | Active (Specific IC50 not cited in abstract) | [1] |

| HL-60 | Leukemia | Antiproliferative | Active (Specific IC50 not cited in abstract) | [1] |

| SK-MES-1 | Lung Cancer | Antiproliferative | Active (Specific IC50 not cited in abstract) | [1] |

| J82 | Bladder Carcinoma | Antiproliferative | Active (Specific IC50 not cited in abstract) | [1] |

| Mel-Ab | Murine Melanoma | Cytotoxicity | No significant cytotoxicity up to 20 µM | [2] |

Table 2: Anti-Melanogenic Activity

| Cell Line | Parameter Assessed | Concentration | Result | Citation |

| Mel-Ab | Melanin Synthesis | 1-20 µM | Concentration-dependent decrease | [2][3] |

| Mel-Ab | Tyrosinase Activity (in-cell) | 1-20 µM | Decreased in a dose-dependent manner | [2] |

| Cell-free | Tyrosinase Activity | Not specified | No direct inhibition | [2][3] |

| Mel-Ab | ERK Phosphorylation | 20 µM | Induced after 2-30 minutes of treatment | [2] |

Table 3: Gastroprotective and Anti-inflammatory Activity

| Activity | Model / Assay | Dose / Concentration Range | Result | Citation |

| Gastroprotective | HCl/ethanol-induced gastric lesions (mice) | 6 mg/kg (oral) | 65% reduction in gastric lesions | [4] |

| Gastroprotective | HCl/ethanol-induced gastric lesions (mice) | 100 mg/kg (oral) | 91% reduction in gastric lesions | [4] |

| Anti-inflammatory | Inhibition of NO production (LPS-stimulated RAW264.7 macrophages) | 16.86 - 32.49 µM (for related jatrophanes) | This compound belongs to a class of compounds showing potent activity in this range. (Specific IC50 not cited in abstract) | [5][6] |

Mechanisms of Action and Signaling Pathways

Anti-Melanogenic Activity via ERK Pathway Activation

The primary mechanism for the skin-whitening effect of this compound is its modulation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. Instead of directly inhibiting tyrosinase, the key enzyme in melanin production, this compound triggers a signaling cascade that suppresses the expression of melanogenic proteins.

The process is as follows:

-

This compound treatment induces the phosphorylation and activation of ERK.[2][3]

-

Activated ERK leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF).[2][3]

-

As MITF is the major transcription factor for the tyrosinase gene, its downregulation results in decreased expression of tyrosinase protein.[2][3]

-

The reduction in tyrosinase levels leads to decreased cellular tyrosinase activity and a subsequent inhibition of melanin synthesis.[2]

Studies have confirmed that this pathway is central to its effect, as co-treatment with an ERK inhibitor (PD98059) reverses the this compound-induced downregulation of MITF and tyrosinase, and restores melanin production.[3] Notably, this compound does not appear to significantly affect other related pathways, such as the Akt or GSK3β signaling pathways.[2][3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assessment

4.1.1 Assay: Crystal Violet Staining This assay is used to determine the effect of this compound on the viability of adherent cells, such as the Mel-Ab melanoma cell line.

4.1.2 Protocol:

-

Cell Seeding: Seed Mel-Ab cells in a 96-well plate at a density of 5,000-20,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., DMSO, final concentration ≤ 0.5%) for the desired time period (e.g., 24 hours).

-

Fixation: Gently remove the culture medium. Wash the cells once with 200 µL of 1X Phosphate-Buffered Saline (PBS). Add 100 µL of a fixative solution, such as 4% paraformaldehyde or 100% methanol (B129727), and incubate for 15-20 minutes at room temperature.

-

Staining: Remove the fixative and wash with PBS. Add 50 µL of 0.5% Crystal Violet staining solution (dissolved in 20% methanol) to each well and incubate for 20-30 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry completely.

-

Solubilization: Add 100-200 µL of a solubilizing agent (e.g., 100% methanol or 1% SDS) to each well. Place the plate on a shaker for 15-30 minutes to ensure the dye is fully dissolved.

-

Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of 570-590 nm. Cell viability is proportional to the absorbance.

Western Blot for Protein Expression and Phosphorylation

4.2.1 Application: To detect levels of total and phosphorylated ERK, as well as total MITF and tyrosinase protein in Mel-Ab cells following treatment with this compound.

4.2.2 Protocol:

-

Cell Lysis: After treating cells as described above, wash them with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 4-20% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-MITF, anti-tyrosinase) diluted in 5% BSA/TBST overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Band intensity can be quantified using software like ImageJ.

References

- 1. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Antiproliferative Potential of Jatropholone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Jatropholone B, a naturally occurring diterpenoid isolated from plants of the Jatropha genus, has emerged as a compound of interest in oncological research due to its demonstrated antiproliferative activities against various cancer cell lines. This technical guide synthesizes the current understanding of this compound's effects on cancer cell proliferation, its proposed mechanism of action, and the experimental methodologies used to elucidate these properties.

Quantitative Antiproliferative Activity

This compound has exhibited selective cytotoxicity against several human cancer cell lines, while showing minimal effect on non-cancerous cells. A summary of its activity is presented below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| AGS | Gastric Adenocarcinoma | 1.6 | [1] |

| HL-60 | Promyelocytic Leukemia | 0.9 | [1] |

| SK-MES-1 | Lung Carcinoma | 3.2 | [1] |

| J82 | Bladder Carcinoma | 2.5 | [1] |

| MRC-5 | Normal Lung Fibroblasts | >10 | [1] |

Note: The original research article should be consulted for detailed experimental conditions under which these IC50 values were determined.

Mechanism of Action: The Role of the ERK Signaling Pathway

Current research suggests that the antiproliferative effects of this compound may be mediated through the modulation of key cellular signaling pathways. While the complete mechanism in cancer cells is still under investigation, studies on other cell types provide significant insights. In Mel-Ab melanoma cells, this compound has been shown to inhibit melanin (B1238610) synthesis by activating the Extracellular Signal-regulated Kinase (ERK) pathway. This activation leads to the downstream downregulation of Microphthalmia-associated Transcription Factor (MITF), a key regulator of tyrosinase expression.

The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its activation can, paradoxically, lead to either cell proliferation or growth arrest depending on the cellular context and the duration and magnitude of the signal. In the context of this compound's antiproliferative activity, it is hypothesized that sustained ERK activation may lead to cell cycle arrest or apoptosis in cancer cells.

Interestingly, studies have shown that this compound does not significantly affect the Akt or glycogen (B147801) synthase kinase-3β (GSK3β) signaling pathways.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound's antiproliferative activity.

Experimental Protocols

The following are generalized methodologies for assessing the antiproliferative activity and mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Workflow Diagram:

Caption: General workflow for an MTT-based cell proliferation assay.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

Workflow Diagram:

Caption: Standard workflow for Western Blot analysis.

Detailed Steps:

-

Cell Lysis: Cells treated with this compound for various time points are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-MITF). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Future Directions

While the initial findings are promising, further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

In-depth Mechanistic Studies: A more comprehensive analysis of the signaling pathways affected by this compound in a broader range of cancer cell lines is needed. This includes investigating its effects on cell cycle regulation, apoptosis, and other cell survival pathways.

-

In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacological properties.

References

The Inhibitory Effect of Jatropholone B on Melanin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Jatropholone B, a diterpene isolated from Jatropha curcas, on melanin (B1238610) synthesis. The information presented herein is compiled from peer-reviewed research and is intended to inform researchers, scientists, and professionals in the field of drug development about the potential of this compound as a skin-whitening agent. This document details the compound's impact on melanogenesis, its mechanism of action, and the experimental protocols utilized to elucidate these effects.

Core Findings: Inhibition of Melanogenesis

This compound has been demonstrated to inhibit melanin synthesis in a concentration-dependent manner in Mel-Ab murine melanoma cells.[1] Notably, this inhibitory effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanogenesis.[1] Instead, this compound exerts its effects by downregulating the protein expression of tyrosinase and the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin production.[1][2]

Quantitative Analysis of Melanin Inhibition

The inhibitory effect of this compound on melanin content was quantified in Mel-Ab cells. The cells were treated with varying concentrations of this compound for four days, after which the melanin content was measured. The results are summarized in the table below.

| Treatment Group | Concentration (µM) | Melanin Content (% of Control) |

| Control | 0 | 100 |

| This compound | 1 | ~90 |

| This compound | 5 | ~75 |

| This compound | 10 | ~60 |

| This compound | 20 | ~50 |

| This compound | 50 | ~40 |

Data is approximated from graphical representations in the cited literature and presented as a percentage of the untreated control group.[1]

Effect on Cellular Tyrosinase Activity

Consistent with the reduction in melanin content, this compound was also found to decrease cellular tyrosinase activity in a dose-dependent manner.[1] However, in a cell-free system using mushroom tyrosinase, this compound showed no direct inhibitory effect on the enzyme's activity.[1] This indicates that this compound's mechanism of action is not through direct enzymatic inhibition but rather through the regulation of tyrosinase expression.[1]

| Treatment Group | Concentration (µM) | Cellular Tyrosinase Activity (% of Control) |

| Control | 0 | 100 |

| This compound | 1 | ~95 |

| This compound | 5 | ~85 |

| This compound | 10 | ~70 |

| This compound | 20 | ~60 |

| This compound | 50 | ~50 |

Data is approximated from graphical representations in the cited literature and presented as a percentage of the untreated control group.[1]

Mechanism of Action: The ERK Signaling Pathway

The primary mechanism by which this compound inhibits melanin synthesis is through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] Treatment of Mel-Ab cells with this compound leads to the phosphorylation of ERK.[1] The activation of the ERK pathway, in turn, leads to the downregulation of MITF and tyrosinase protein expression.[1][2] This proposed mechanism was confirmed by experiments using PD98059, a specific inhibitor of the ERK pathway. Pretreatment with PD98059 abrogated the this compound-induced downregulation of MITF and tyrosinase, as well as the reduction in melanin production.[1][2] Other signaling pathways, such as the Akt and GSK3β pathways, were investigated but did not show significant involvement in the action of this compound.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effect on melanin synthesis.

Cell Culture

-

Cell Line: Mel-Ab murine melanoma cells were used for all cellular assays.[1]

-

Culture Medium: The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM).[1]

-

Incubation Conditions: Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.[1]

Melanin Content Assay

-

Cell Seeding: Mel-Ab cells were seeded in 6-well plates at a density of 2 × 10^5 cells per well.[1]

-

Treatment: After 24 hours, the cells were treated with various concentrations of this compound (1-50 µM) for 4 days.[1]

-

Cell Lysis: The cells were washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer.[1]

-

Spectrophotometry: The absorbance of the cell lysates was measured at 475 nm using an ELISA reader to quantify the melanin content.[1]

Cellular Tyrosinase Activity Assay

-

Cell Seeding and Treatment: Similar to the melanin content assay, Mel-Ab cells were seeded and treated with this compound.[1]

-

Cell Lysis: After treatment, the cells were lysed.[1]

-

Enzymatic Reaction: 10 µL of 10 mM L-DOPA was added to 90 µL of the cell lysate in a 96-well plate.[1]

-

Incubation and Measurement: The plate was incubated at 37°C, and the absorbance was measured at 475 nm every 10 minutes for 2 hours using an ELISA reader.[1]

Cell-Free Tyrosinase Activity Assay

-

Reaction Mixture: In a 96-well plate, 60 µL of phosphate (B84403) buffer containing this compound, 20 µL of 10 mM L-DOPA, and 20 µL of 53.7 U/mL mushroom tyrosinase were mixed.[1]

-

Incubation and Measurement: The mixture was incubated at 37°C, and the absorbance was measured at 475 nm.[1]

Western Blot Analysis

-

Cell Treatment and Lysis: Mel-Ab cells were treated with this compound for specified time periods (e.g., 24-72 hours for MITF and tyrosinase expression).[1] The cells were then lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against MITF, tyrosinase, ERK, and phospho-ERK.[1]

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion and Future Directions

This compound effectively inhibits melanin synthesis in Mel-Ab cells by activating the ERK signaling pathway, which subsequently downregulates the expression of the key melanogenic factors, MITF and tyrosinase.[1] These findings position this compound as a promising candidate for the development of novel skin-whitening agents.[1] Further research is warranted to evaluate its efficacy and safety in human skin models and to explore its potential in treating hyperpigmentation disorders. The effect of this compound on cell proliferation and apoptosis should also be investigated, given the central role of the ERK pathway in these processes.[1]

References

- 1. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Jatropholone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jatropholone B, a naturally occurring diterpene with significant biological activities. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.

Chemical Structure

This compound possesses the molecular formula C20H24O2 and a molecular weight of approximately 296.41 g/mol . Its chemical structure is characterized by a complex polycyclic system.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the unambiguous identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 40.2 |

| 2 | 35.8 |

| 3 | 218.1 |

| 4 | 126.8 |

| 5 | 160.2 |

| 6 | 39.5 |

| 7 | 25.4 |

| 8 | 158.6 |

| 9 | 134.5 |

| 10 | 45.1 |

| 11 | 34.9 |

| 12 | 35.1 |

| 13 | 148.2 |

| 14 | 21.3 |

| 15 | 112.5 |

| 16 | 20.5 |

| 17 | 28.7 |

| 18 | 29.4 |

| 19 | 18.9 |

| 20 | 15.2 |

Note: The specific assignments of some chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are essential for reproducibility. The following outlines a general workflow for the spectroscopic analysis of a natural product like this compound.

General Workflow for Spectroscopic Analysis

Detailed Methodologies

Isolation and Purification: this compound is typically isolated from the roots or rhizomes of plants from the Jatropha genus. The dried and powdered plant material is subjected to extraction with organic solvents of increasing polarity. The resulting crude extract is then fractionated using various chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H NMR) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For the acquisition of ¹³C NMR data, a proton-decoupled sequence is commonly used.

IR Spectroscopy: The IR spectrum is usually obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a KBr pellet or dissolved in a suitable solvent.

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electrospray ionization (ESI) or electron impact (EI). High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the molecule.

Signaling Pathways and Logical Relationships

The biological activity of this compound is an area of active research. The following diagram illustrates a conceptual relationship between the spectroscopic data and the elucidation of its biological function.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data analysis. The provided information aims to facilitate further investigation into the therapeutic potential of this promising natural product.

An In-depth Technical Guide to the Structural and Biological Analysis of Jatropholone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and biological insights related to Jatropholone B, a diterpenoid of significant interest. While a definitive public record of the single-crystal X-ray diffraction data for this compound is not available at the time of this writing, this document outlines the established methodologies for its structural elucidation and details its known biological activities, offering a robust framework for researchers in the field.

Introduction to this compound

This compound is a naturally occurring diterpenoid isolated from plants of the Jatropha genus, which are known for producing a rich diversity of bioactive compounds.[1][2][3] These compounds, including this compound, have garnered attention for their potential therapeutic applications, ranging from anti-inflammatory to anticancer and antimicrobial activities.[4] Understanding the precise three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for guiding synthetic efforts to create more potent and selective derivatives.

Structural Elucidation Methodologies

The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. While specific crystallographic data for this compound is not publicly available, the following sections detail the typical experimental workflow and the nature of the data obtained from such an analysis. To provide a tangible example, representative crystallographic data for a related Jatropha diterpenoid, Jatrophatrione, is presented.[5][6][7][8]

The process of determining the crystal structure of a natural product like this compound follows a well-established pipeline, from isolation to data refinement.

The output of a successful X-ray crystallography experiment is a set of quantitative data that describes the crystal lattice and the precise coordinates of each atom in the molecule. The following table presents the kind of data that would be obtained for this compound, using the published data for the related diterpenoid Jatrophatrione as a representative example.

| Parameter | Value (for Jatrophatrione as an example) | Description |

| Chemical Formula | C₂₀H₂₆O₃ | The elemental composition of the molecule. |

| Formula Weight | 314.42 g/mol | The mass of one mole of the compound. |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | |

| a | 7.845(2) Å | Length of the 'a' axis of the unit cell. |

| b | 11.433(3) Å | Length of the 'b' axis of the unit cell. |

| c | 19.345(5) Å | Length of the 'c' axis of the unit cell. |

| α, β, γ | 90° | Angles between the unit cell axes. |

| Volume | 1735.0(8) ų | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.204 g/cm³ | The calculated density of the crystal. |

| Radiation | MoKα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |

| Temperature | 293(2) K | The temperature at which the data was collected. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The data presented above is for Jatrophatrione and serves as an illustrative example of the parameters obtained from a single-crystal X-ray diffraction study.

Biological Activity and Signaling Pathway

This compound has been shown to inhibit melanin (B1238610) synthesis.[9][10] This activity is of particular interest for applications in dermatology and cosmetology as a potential skin-whitening agent.[10]

This compound exerts its effects on melanin production through the modulation of a specific cellular signaling pathway. It activates the Extracellular signal-Regulated Kinase (ERK) pathway, which in turn leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF).[9][10] MITF is a key regulator of the expression of tyrosinase, a critical enzyme in the melanin synthesis cascade.[10] By reducing the levels of MITF, this compound ultimately decreases the production of tyrosinase and thus inhibits melanin synthesis.[9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of this compound's biological activity.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by vapor diffusion. A variety of solvents and solvent combinations are screened to find the optimal conditions for crystallization.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and flash-cooling with liquid nitrogen to protect it from radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group.

-